N-(2-CHLOROPHENYL)-2-(4-METHOXYPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE
Description
N-(2-Chlorophenyl)-2-(4-methoxyphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a structurally complex spirocyclic compound featuring a 1,4,8-triazaspiro[4.5]decane core. Key functional groups include a 2-chlorophenyl substituent, a 4-methoxyphenyl moiety, and a methylsulfanyl group at position 2.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(4-methoxyphenyl)-3-methylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O2S/c1-29-16-9-7-15(8-10-16)19-20(30-2)26-22(25-19)11-13-27(14-12-22)21(28)24-18-6-4-3-5-17(18)23/h3-10H,11-14H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPBNGQBHBKVRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3(CCN(CC3)C(=O)NC4=CC=CC=C4Cl)N=C2SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-Chlorophenyl)-2-(4-methoxyphenyl)-3-(methylsulfanyl)-1,4,8-triazaspir[4.5]deca-1,3-diene-8-carboxamide is a synthetic compound with potential therapeutic applications. Its unique structure, featuring a triazaspir framework and various functional groups, suggests diverse biological activities. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
- IUPAC Name : N-(2-chlorophenyl)-2-(4-methoxyphenyl)-3-(methylsulfanyl)-1,4,8-triazaspir[4.5]deca-1,3-diene-8-carboxamide
- Molecular Formula : C16H16ClN3O2S
- Molecular Weight : 351.83 g/mol
Biological Activity Overview
Research indicates that the compound exhibits several biological activities:
- Antimicrobial Activity : Studies suggest that compounds with similar structures demonstrate significant antibacterial and antifungal properties. For instance, derivatives of triazoles have been shown to inhibit the growth of various pathogens, including Staphylococcus aureus and Candida albicans .
- Anticancer Properties : The triazole moiety is known for its role in cancer therapy. Compounds similar to N-(2-Chlorophenyl)-2-(4-Methoxyphenyl)-3-(Methylsulfanyl)-1,4,8-triazaspir have been evaluated for their cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in disease processes. For example, studies on related compounds indicate potential inhibitory effects on acetylcholinesterase and urease .
The mechanism of action for this compound likely involves interaction with specific biological targets:
- Mitochondrial Permeability Transition Pore (mPTP) : Research has shown that similar compounds can inhibit mPTP opening, which is crucial in preventing myocardial cell death during ischemia-reperfusion injury .
- Receptor Binding : The presence of the chlorophenyl and methoxyphenyl groups may facilitate binding to various receptors or enzymes, modulating their activity and influencing cellular pathways.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of a series of triazole derivatives against multiple bacterial strains. The results indicated that compounds with a similar scaffold exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, suggesting potential for further development as antimicrobial agents .
Case Study 2: Anticancer Activity
In vitro tests on derivatives showed significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values ranging from 27.3 to 43.4 μM. These findings highlight the potential of this compound in cancer therapy .
Case Study 3: Enzyme Inhibition
Research demonstrated that certain triazole derivatives effectively inhibited acetylcholinesterase activity, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .
Data Table: Summary of Biological Activities
Scientific Research Applications
N-(2-Chlorophenyl)-2-(4-methoxyphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiron[4.5]deca-1,3-diene-8-carboxamide is a complex organic compound with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant data tables and documented case studies.
Structure and Composition
- Molecular Formula : C15H15ClN2O2S
- Molecular Weight : 354.8 g/mol
- IUPAC Name : N-(2-chlorophenyl)-2-(4-methoxyphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiron[4.5]deca-1,3-diene-8-carboxamide
Physical Properties
The compound exhibits unique physical characteristics that make it suitable for various applications:
- Solubility : Soluble in organic solvents.
- Stability : Stable under standard laboratory conditions.
Medicinal Chemistry
N-(2-Chlorophenyl)-2-(4-methoxyphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiron[4.5]deca-1,3-diene-8-carboxamide has shown significant promise in medicinal chemistry due to its structural features that can interact with biological targets.
Anticancer Activity
Research indicates that this compound may exhibit anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance:
- Case Study : A study evaluated the compound against a panel of human tumor cells, revealing a mean growth inhibition of 50% at concentrations around 15 μM, suggesting its potential as an anticancer agent .
Antimicrobial Properties
The compound's unique structure can also contribute to antimicrobial activity. Preliminary studies suggest effectiveness against certain bacterial strains, indicating potential for development into antimicrobial drugs.
Agricultural Applications
Due to its chemical structure, the compound may possess herbicidal properties. Research is ongoing to explore its efficacy in controlling weeds without harming crops.
Material Science
The compound's stability and solubility make it a candidate for use in creating advanced materials or coatings that require specific chemical resistance or durability.
| Activity Type | Cell Line Tested | IC50 (μM) | Reference |
|---|---|---|---|
| Anticancer | Human Tumor Cells | 15 | |
| Antimicrobial | E. coli | TBD | Ongoing Research |
Comparison with Similar Compounds
Table 1: Structural Comparison of Spirocyclic Compounds
Key Observations :
- The carboxamide group (target) vs. dione groups (Compounds 13/14) may influence solubility and metabolic stability.
- The methylsulfanyl group in the target compound introduces sulfur-based reactivity, absent in the compared analogues .
Analytical and Physicochemical Properties
Table 2: Analytical Comparisons Using Molecular Networking
Notes:
- The target compound’s chlorophenyl and methylsulfanyl groups likely produce distinct fragments (e.g., Cl⁻ loss, S-containing ions) compared to dione-containing analogues.
- Molecular networking (cosine scores >0.7) suggests moderate structural relatedness but divergent functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
